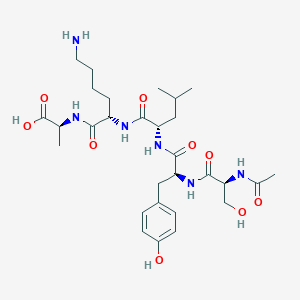![molecular formula C37H32N12 B14183625 1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B14183625.png)
1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]- is a complex heterocyclic compound
Méthodes De Préparation
The synthesis of 1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions employed .
Applications De Recherche Scientifique
1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties
Industry: They are used in the development of new materials and as catalysts in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes or interfere with cellular pathways, leading to their biological effects. For example, some derivatives act as inhibitors of cyclin-dependent kinases, which are crucial for cell cycle regulation . The molecular targets and pathways involved vary depending on the specific structure and substituents of the compound .
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties and enzyme inhibition activities.
1,2,4-Triazolo[1,5-c]pyrimidine derivatives: These compounds are investigated for their potential as therapeutic agents.
Propriétés
Formule moléculaire |
C37H32N12 |
|---|---|
Poids moléculaire |
644.7 g/mol |
Nom IUPAC |
3-(1-methylimidazol-4-yl)-9-phenyl-8-[4-[[4-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-[1,2,4]triazolo[3,4-f][1,6]naphthyridine |
InChI |
InChI=1S/C37H32N12/c1-47-22-32(40-23-47)37-46-45-36-29-19-28(25-5-3-2-4-6-25)33(41-30(29)13-18-49(36)37)26-9-7-24(8-10-26)21-48-16-11-27(12-17-48)34-42-35(44-43-34)31-20-38-14-15-39-31/h2-10,13-15,18-20,22-23,27H,11-12,16-17,21H2,1H3,(H,42,43,44) |
Clé InChI |
TXAUVTMSYDSYGX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)C2=NN=C3N2C=CC4=NC(=C(C=C43)C5=CC=CC=C5)C6=CC=C(C=C6)CN7CCC(CC7)C8=NC(=NN8)C9=NC=CN=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7,10-Trioxatricyclo[4.3.1.02,4]decane](/img/structure/B14183558.png)

![3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal](/img/structure/B14183564.png)



![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester](/img/structure/B14183585.png)
![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
![3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine](/img/structure/B14183599.png)
![N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B14183618.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B14183630.png)
![{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol](/img/structure/B14183639.png)

